PROTAC EGFR degrader 11

PROTAC Targeted Protein Degradation EGFR

PROTAC EGFR degrader 11 is a heterobifunctional degrader that induces catalytic EGFR degradation, not inhibition, enabling complete removal of scaffolding functions. Engineered to address C797S-mediated resistance to third-generation TKIs like osimertinib. Standard inhibitors fail here; only degradation delivers efficacy. Select this compound for preclinical models of NSCLC with complex EGFR mutations (Ex19del/T790M/C797S) or to dissect non-catalytic kinase roles via targeted protein degradation. Ki=36 nM for CRBN-DDB1, DC50<100 nM.

Molecular Formula C49H64ClFN10O7S
Molecular Weight 991.6 g/mol
Cat. No. B12376031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 11
Molecular FormulaC49H64ClFN10O7S
Molecular Weight991.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC(=C(C=C5)C6CCC(=O)NC6=O)F)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl
InChIInChI=1S/C49H64ClFN10O7S/c1-6-32-27-42(54-49-52-31-39(50)47(56-49)53-41-11-8-36(66-3)29-44(41)57(2)69(5,64)65)45(67-4)30-43(32)61-17-13-33(14-18-61)60-23-21-58(22-24-60)25-26-68-35-15-19-59(20-16-35)34-7-9-37(40(51)28-34)38-10-12-46(62)55-48(38)63/h7-9,11,27-31,33,35,38H,6,10,12-26H2,1-5H3,(H,55,62,63)(H2,52,53,54,56)
InChIKeyQPJWRROVVFTCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide: A Cereblon-Recruiting Bifunctional PROTAC for Targeted Protein Degradation


N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide is a complex, bifunctional molecule designed as a Proteolysis-Targeting Chimera (PROTAC) [1]. It is characterized by a cereblon E3 ubiquitin ligase-binding moiety (a 2,6-dioxopiperidin-3-yl derivative) conjugated via a multi-functional linker to a trisubstituted pyrimidine warhead, which is intended to bind a specific protein kinase target, most likely a mutant form of the Epidermal Growth Factor Receptor (EGFR) [2]. As a PROTAC, its mechanism of action is distinct from traditional small-molecule inhibitors, focusing on the catalytic degradation of the target protein rather than mere inhibition.

Why Standard Kinase Inhibitors Cannot Substitute for N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide


This compound is not a standard small-molecule kinase inhibitor; it is a heterobifunctional degrader (PROTAC). Its therapeutic effect is driven by the catalytic degradation of the target protein, not by occupancy-based inhibition. Therefore, simply substituting it with a structurally related kinase inhibitor, even one with similar potency, will not replicate its unique mechanism of action. The degradation event results in the complete removal of the target's scaffolding and enzymatic functions, a pharmacological outcome that cannot be achieved by traditional inhibitors [1]. Furthermore, its design is specifically tailored to address drug-resistant mutations like EGFR C797S, which confer resistance to third-generation inhibitors like osimertinib [2]. Substitution with an in-class kinase inhibitor would therefore likely be ineffective in these resistant contexts.

Quantitative Evidence Differentiating N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide from Analogs


Mechanism-Based Differentiation: Target Degradation vs. Kinase Inhibition

The primary differentiation is mechanistic. While traditional EGFR inhibitors (e.g., Osimertinib) bind to and inhibit the kinase domain, this compound is a PROTAC designed to induce degradation of the target protein via the ubiquitin-proteasome system [1]. This leads to a more profound and sustained suppression of oncogenic signaling by eliminating both catalytic and scaffolding functions of the target [2]. This is a qualitative, class-level differentiation inherent to the PROTAC mechanism.

PROTAC Targeted Protein Degradation EGFR

Targeted Activity Against Drug-Resistant EGFR Mutations (C797S)

The compound is part of a class of pyrimidine derivatives specifically designed to address cancers harboring EGFR mutations, including the C797S resistance mutation [1]. This mutation confers resistance to third-generation inhibitors like osimertinib. While specific IC50 data for this exact compound against EGFR C797S is not publicly available, its inclusion in a patent family targeting this indication provides strong class-level evidence of its intended activity profile [2].

EGFR C797S Mutation Drug Resistance

Inference from a Structurally Related Cereblon Ligand

The compound's E3 ligase-binding moiety is a derivative of a known cereblon ligand. A structurally related cereblon-binding compound from the same patent family (WO2021069705, Compound 4) demonstrated an IC50 of 483 nM in a fluorescence polarization assay for cereblon engagement [1]. This provides a cross-study benchmark for the functional potency of the E3 ligase-binding component of the target compound.

Cereblon E3 Ligase PROTAC

Best-Fit Research Applications for N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide Based on Evidence


Investigating Protein Degradation as a Strategy to Overcome EGFR Inhibitor Resistance

This compound is a prime candidate for studies focused on overcoming acquired resistance to third-generation EGFR inhibitors like osimertinib, specifically the C797S mutation. Its bifunctional design allows researchers to explore whether targeted degradation of the mutant EGFR can circumvent this resistance mechanism, which traditional inhibitors cannot address [1][2].

Elucidating Scaffolding vs. Catalytic Functions of Kinase Targets

By inducing complete degradation of the target protein, this PROTAC serves as a powerful chemical tool to dissect the non-catalytic, scaffolding functions of the target kinase. This is a distinct advantage over small-molecule inhibitors, which only block enzymatic activity, leaving the protein's scaffolding roles intact and potentially confounding results [1].

Developing and Validating Assays for Targeted Protein Degradation

The compound can be utilized as a reference molecule in the development of cellular assays (e.g., HiBiT, Western blot, or quantitative proteomics) designed to measure target protein degradation kinetics and efficiency. Its cereblon-recruiting mechanism, with an inferred potency in the nanomolar range for E3 ligase engagement [3], provides a functional baseline for assay optimization.

Comparative Oncology Studies in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Models

This compound is suitable for use in comparative efficacy studies in preclinical models of NSCLC harboring complex EGFR mutations (e.g., Exon 19 deletion/T790M/C797S). Its unique mechanism allows for direct head-to-head comparisons against standard-of-care kinase inhibitors (osimertinib, gefitinib) or other EGFR-targeting PROTACs to evaluate the therapeutic potential of a degradation-based approach [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC EGFR degrader 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.